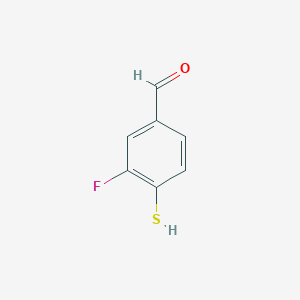
4-(3-Ethoxy-1H-pyrazol-1-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Ethoxy-1H-pyrazol-1-yl)pyridine is a heterocyclic compound that features both a pyrazole and a pyridine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen atoms in the pyrazole and pyridine rings contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Ethoxy-1H-pyrazol-1-yl)pyridine typically involves the reaction of 3-ethoxy-1H-pyrazole with a pyridine derivative under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Ethoxy-1H-pyrazol-1-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding pyrazole-pyridine oxide, while reduction may produce a reduced form of the compound with altered functional groups.
Applications De Recherche Scientifique
4-(3-Ethoxy-1H-pyrazol-1-yl)pyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Mécanisme D'action
The mechanism of action of 4-(3-Ethoxy-1H-pyrazol-1-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1H-pyrazol-4-yl)pyridine: Lacks the ethoxy group, which may affect its reactivity and biological activity.
3-(4-pyridyl)-1H-pyrazole: Similar structure but with different substitution patterns, leading to variations in chemical properties.
Uniqueness
4-(3-Ethoxy-1H-pyrazol-1-yl)pyridine is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H11N3O |
|---|---|
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
4-(3-ethoxypyrazol-1-yl)pyridine |
InChI |
InChI=1S/C10H11N3O/c1-2-14-10-5-8-13(12-10)9-3-6-11-7-4-9/h3-8H,2H2,1H3 |
Clé InChI |
XRHWWOYSIOXVDM-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NN(C=C1)C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{[(4-Chloro-3-fluorophenyl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13190180.png)








![2-[1-(2-Aminoethyl)-2-chloro-1H-imidazol-5-yl]acetonitrile](/img/structure/B13190231.png)

